

Part 1: BI-167107 - A High-Affinity β2-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



BI-167107 is a potent and long-acting full agonist of the β 2-adrenergic receptor (β 2AR).[1][2][3] Its development was part of a campaign to identify third-generation β 2-agonists.[2][3] A key characteristic of **BI-167107** is its high affinity and slow dissociation from the receptor, which made it an invaluable tool for the structural elucidation of the active state of the β 2AR and its complex with G-proteins.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of BI-167107.

Table 1: In Vitro Activity of **BI-167107** at the Human β2-Adrenergic Receptor

Parameter	Value	Reference
Kd (dissociation constant)	84 pM	
Bmax	2238 nM	
EC50 (cAMP accumulation)	0.05 nM	
t1/2 (dissociation half-life)	30 hours	-
koff (dissociation rate)	0.0013 ± 0.0001 sec-1	-

Table 2: Selectivity Profile of **BI-167107**



BI-167107 is not a selective β 2AR agonist and exhibits activity at other receptors.

Target	Activity	IC50	Reference
β1-adrenergic receptor (human)	Agonist	3.2 nM	
α1A-adrenergic receptor (human)	Antagonist	32 nM	-
5-HT1B	Antagonist	0.25 μΜ	-
5-HT1A (human)	Agonist	1.4 μΜ	-
5-HT transporter (human)	Antagonist	6.1 μΜ	
D2S (human)	Agonist	5.9 μΜ	_
μ (MOP) (human)	Agonist	6.5 μΜ	-
Dopamine transporter (human)	Antagonist	7.2 μΜ	_

Experimental Protocols

Detailed experimental protocols were not fully provided in the search results, but the principles of the key assays can be described as follows:

- Radioligand Binding Assays: These assays were likely used to determine the binding affinity
 (Kd) and maximum binding capacity (Bmax) of BI-167107 for the β2AR. The protocol would
 typically involve incubating cell membranes expressing the receptor with a fixed
 concentration of a radiolabeled ligand and varying concentrations of the unlabeled test
 compound (BI-167107). The amount of bound radioactivity is then measured to determine
 the displacement of the radioligand by the test compound, from which the IC50 and
 subsequently the Ki or Kd can be calculated.
- cAMP Accumulation Assays: To determine the functional activity (EC50) of BI-167107 as a
 β2AR agonist, a cyclic adenosine monophosphate (cAMP) accumulation assay would be
 performed. This involves treating cells expressing the β2AR with varying concentrations of





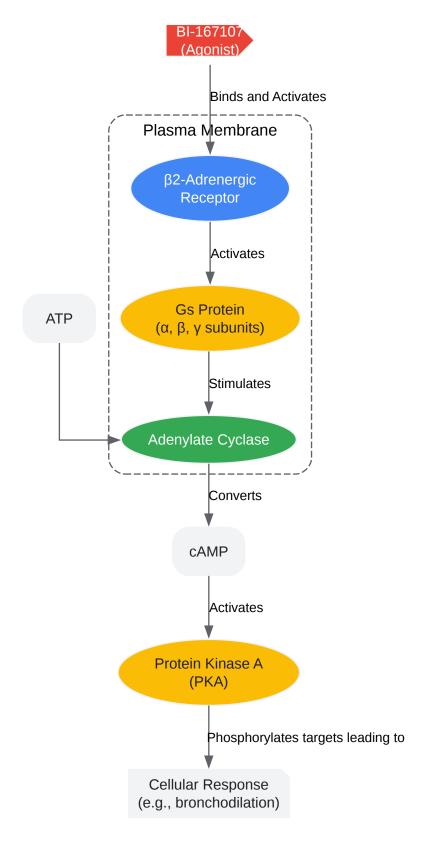


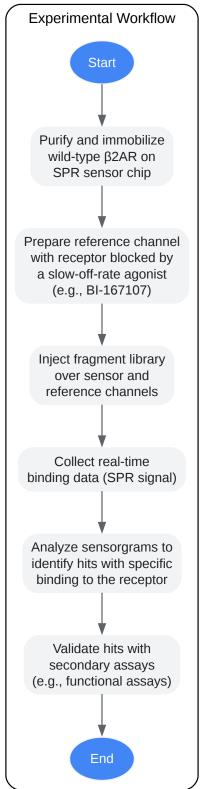
BI-167107. Since the β 2AR is a Gs-coupled receptor, its activation leads to an increase in intracellular cAMP. The amount of cAMP produced is then quantified using methods like ELISA or fluorescence-based assays.

Surface Plasmon Resonance (SPR): This biophysical technique was used for fragment screening against the wild-type β2AR. The protocol involves immobilizing the purified receptor on a sensor chip. A solution containing the fragment or compound of interest (like BI-167107) is then flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the surface, which is detected in real-time, allowing for the determination of association (kon) and dissociation (koff) rates.

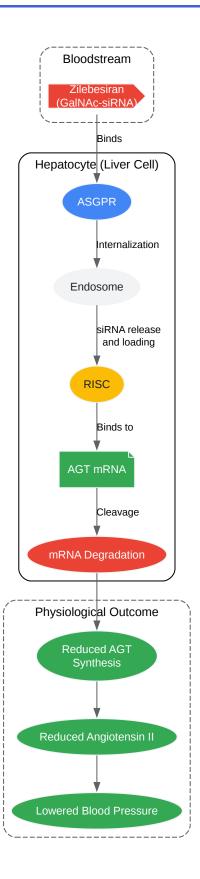
Visualizations



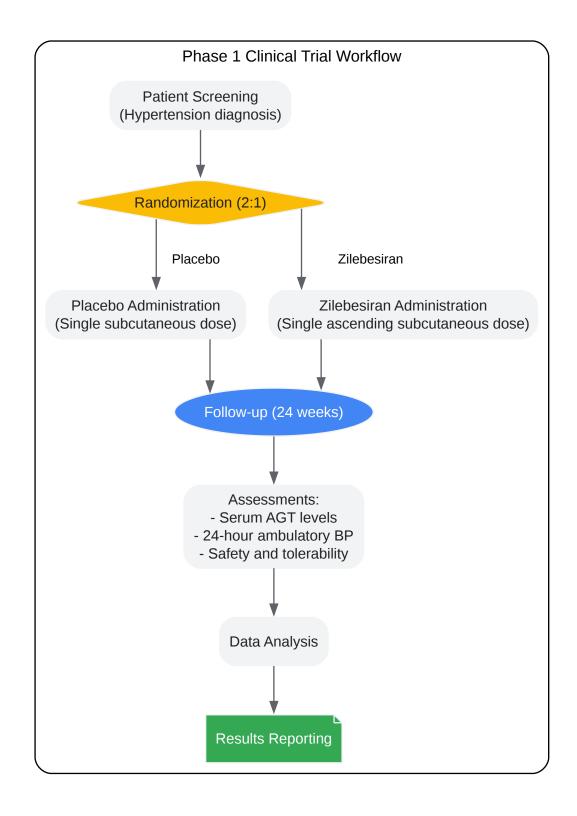












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- To cite this document: BenchChem. [Part 1: BI-167107 A High-Affinity β2-Adrenergic Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606075#bi-167107-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com